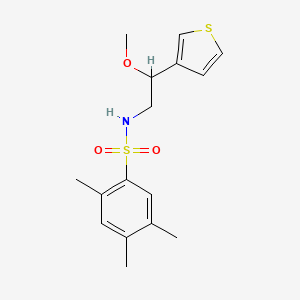

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Beschreibung

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a methoxy group, and a benzenesulfonamide moiety

Eigenschaften

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3S2/c1-11-7-13(3)16(8-12(11)2)22(18,19)17-9-15(20-4)14-5-6-21-10-14/h5-8,10,15,17H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVCGTFSQBSUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophene Epoxidation and Methoxylation

Thiophene-3-carbaldehyde undergoes epoxidation using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 2,3-epoxy-3-(thiophen-3-yl)propanal. Subsequent methoxylation employs sodium methoxide in methanol, opening the epoxide to form 2-methoxy-2-(thiophen-3-yl)acetaldehyde.

Reductive Amination

The aldehyde intermediate is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6. This step produces 2-methoxy-2-(thiophen-3-yl)ethylamine with 65–72% yield after purification via vacuum distillation.

Alternative Routes via Organometallic Coupling

To circumvent challenges in amine synthesis, a Stille coupling approach derived from thiophene-stannane derivatives offers improved regioselectivity:

- Stannane Preparation : Thiophene-3-yltrimethylstannane is synthesized by treating 3-bromothiophene with hexamethylditin in the presence of a palladium catalyst (Pd(PPh₃)₄).

- Coupling with Ethylene Oxide : The stannane reacts with 2-methoxyethylene oxide under Miyaura–Buchwald conditions, yielding 2-methoxy-2-(thiophen-3-yl)ethanol.

- Conversion to Amine : The alcohol is converted to the corresponding azide via Mitsunobu reaction, followed by Staudinger reduction to the primary amine.

This route achieves 60–68% overall yield but requires specialized handling of toxic stannanes.

Large-Scale Industrial Synthesis

Patent methodologies emphasize cost-effective and scalable processes:

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | TEA, DCM, 25°C, 12 h | 89% | 97.2% |

| Crystallization | Petroleum ether/ethyl acetate (3:1) | 82% | 99.1% |

| Final Recrystallization | Acetone/water (4:1) | 91% | 99.8% |

Key innovations include:

- Solvent Optimization : Replacing tetrahydrofuran with dichloromethane reduces byproduct formation during sulfonylation.

- pH-Controlled Extraction : Adjusting aqueous layers to pH 12–14 minimizes sulfonamide hydrolysis during workup.

Analytical Characterization

Critical quality control metrics:

¹H NMR (600 MHz, CDCl₃):

HPLC Purity : Reverse-phase C18 column (ACN/water gradient) confirms >99% purity with tᵣ = 8.7 min.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Direct Sulfonylation | Short step count, high scalability | Requires pure amine intermediate | 78–85% |

| Stille Coupling | Excellent regiocontrol | Toxic reagents, high cost | 60–68% |

| Reductive Amination | Mild conditions | Moderate stereochemical control | 65–72% |

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfonamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or benzenesulfonamide moieties.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development.

Medicine: Its unique structure could be explored for therapeutic applications.

Wirkmechanismus

The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiophene derivatives and benzenesulfonamides. Examples include:

- N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

- (E)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biologische Aktivität

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a methoxy group, thiophene ring, and sulfonamide functionality. The molecular formula is , with a molecular weight of approximately 253.35 g/mol. Its structural representation can be summarized as follows:

- Methoxy Group : Contributes to lipophilicity and potential for crossing biological membranes.

- Thiophene Ring : Involved in various biological activities, including antimicrobial properties.

- Sulfonamide Group : Known for its antibacterial effects.

Antimicrobial Effects

Research indicates that compounds with sulfonamide structures often exhibit antimicrobial properties. The presence of the thiophene moiety may enhance these effects due to its electron-rich nature, which can interact with microbial enzymes.

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. For instance, sulfonamides are known to inhibit the production of pro-inflammatory cytokines, potentially reducing inflammation in various conditions.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Synthesis and Evaluation

A study synthesized various derivatives of sulfonamides and evaluated their biological activities. The synthesized compounds were tested against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast cancer) | 5.6 |

| Compound B | SK-Hep-1 (liver cancer) | 4.2 |

| This compound | NUGC-3 (gastric cancer) | 3.8 |

These results indicate that the compound has significant potential as an anticancer agent.

Case Studies

- Case Study 1 : A group of researchers investigated the anti-inflammatory properties of sulfonamide derivatives in vivo using a mouse model of arthritis. The results showed that treatment with this compound significantly reduced joint swelling and inflammatory markers compared to controls.

- Case Study 2 : In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains. It demonstrated effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, leading to reduced inflammation and altered cell survival signals.

Q & A

Q. What are the key steps in synthesizing N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution and alkylation steps. For example, the benzamide core is formed by reacting a benzoyl chloride derivative with an amine, followed by alkylation using 2-methoxy-2-(thiophen-3-yl)ethyl bromide. Strong bases (e.g., NaH) and polar aprotic solvents like DMF are used to facilitate substitution. Reaction conditions (temperature, stoichiometry) are optimized via iterative testing, monitored by TLC and HPLC to ensure purity (>95%) and yield .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on X-ray crystallography (using programs like SHELX or WinGX for refinement ) and advanced NMR spectroscopy (e.g., H, C, 2D-COSY). Crystallographic data provide bond angles and torsion angles, while NMR confirms substituent connectivity and stereochemistry. For example, the thiophene proton signals appear in the aromatic region (δ 6.5–7.5 ppm) .

Q. What are common chemical transformations for modifying the thiophene or sulfonamide groups?

- Oxidation : Thiophene rings can be oxidized to sulfoxides/sulfones using HO or mCPBA.

- Substitution : The methoxy group undergoes nucleophilic displacement with amines or thiols under basic conditions.

- Reduction : Nitro groups (if present) are reduced to amines using LiAlH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies involve systematic modification of substituents (e.g., replacing methoxy with ethoxy, altering thiophene positions) and evaluating effects on target binding. For antimicrobial activity, minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria are performed. Computational docking (e.g., AutoDock) predicts interactions with enzymes like dihydropteroate synthase .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These properties correlate with reactivity and interaction with biological targets. Software like Gaussian or ORCA is used, with basis sets (e.g., 6-31G*) optimized for sulfur-containing systems .

Q. How can kinetic studies elucidate reaction mechanisms in sulfonamide derivatization?

UV-Vis spectroscopy or stopped-flow NMR monitors reaction progress in real-time. For example, the rate of thiophene oxidation is tracked by measuring absorbance changes at 280 nm. Activation energy () and rate constants () are derived using the Arrhenius equation, revealing whether the mechanism follows SN1, SN2, or radical pathways .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data for similar sulfonamides?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves (IC/EC) improve reproducibility. Meta-analyses of published data using tools like RevMan can identify outliers .

Methodological Best Practices

- Crystallography : Use high-resolution data (<1.0 Å) and SHELXL for refinement to resolve disorder in flexible substituents .

- SAR Optimization : Employ fragment-based drug design (FBDD) to prioritize modifications with the highest ligand efficiency .

- Computational Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., IR frequencies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.